Cas no 29263-70-5 (Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy-)
Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy-
- 1-(biphenyl-4-yl)-2-phenoxyethanone
- 1-([1,1'-Biphenyl]-4-yl)-2-phenoxyethanone
- 2-phenoxy-1-(4-phenylphenyl)ethanone
- STL570914
- SCHEMBL9787024
- 1-{[1,1'-biphenyl]-4-yl}-2-phenoxyethan-1-one
- 29263-70-5
- 1-Biphenyl-4-yl-2-phenoxy-ethanone, 97%
- 1-biphenyl-4-yl-2-phenoxy-ethanone
- AKOS022160952
- MFCD00156690
- 2-PHENOXY-4'-PHENYLACETOPHENONE
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- Inchi: 1S/C20H16O2/c21-20(15-22-19-9-5-2-6-10-19)18-13-11-17(12-14-18)16-7-3-1-4-8-16/h1-14H,15H2
- InChI Key: LHCZUWKAMIZIRI-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CC(C1C=CC(=CC=1)C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 288.11508
- Monoisotopic Mass: 288.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 5
- Complexity: 332
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| A2B Chem LLC | BA28362-1g |
1-Biphenyl-4-yl-2-phenoxy-ethanone |
29263-70-5 | 97% | 1g |
$993.00 | 2024-04-20 | |
| A2B Chem LLC | BA28362-5g |
1-Biphenyl-4-yl-2-phenoxy-ethanone |
29263-70-5 | 97% | 5g |
$2523.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623006-1g |
1-([1,1'-Biphenyl]-4-yl)-2-phenoxyethan-1-one |
29263-70-5 | 98% | 1g |
¥10201.00 | 2024-08-03 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623006-5g |
1-([1,1'-Biphenyl]-4-yl)-2-phenoxyethan-1-one |
29263-70-5 | 98% | 5g |
¥26685.00 | 2024-08-03 |
Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy-
Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- (CAS No. 29263-70-5): A Comprehensive Overview
Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy-, identified by its CAS number 29263-70-5, is a compound of significant interest in the field of chemical and pharmaceutical research. This molecule, featuring a unique structural arrangement of biphenyl and phenoxy groups, has garnered attention due to its potential applications in various scientific domains. The intricate molecular architecture of this compound suggests a rich chemical behavior, making it a subject of extensive study in synthetic chemistry and drug development.
The structural formula of Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- consists of an ethanone backbone substituted with a biphenyl ring at the 1-position and a phenoxy group at the 2-position. This configuration imparts distinct electronic and steric properties to the molecule, which are crucial for its reactivity and function. The biphenyl moiety, known for its stability and aromaticity, contributes to the compound's overall rigidity, while the phenoxy group introduces polarity and potential hydrogen bonding capabilities.
In recent years, the study of such complex organic molecules has been propelled by advancements in computational chemistry and high-resolution spectroscopy techniques. These tools have enabled researchers to delve deeper into the structural and functional properties of compounds like Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy-. Computational studies have revealed that the molecule exhibits interesting electronic transitions and can serve as a versatile scaffold for designing novel pharmaceuticals.
The pharmaceutical industry has shown particular interest in molecules with biphenyl and phenoxy substituents due to their prevalence in bioactive compounds. For instance, derivatives of biphenyl have been explored for their potential in treating neurological disorders, while phenoxy groups are commonly found in anti-inflammatory agents. The combination of these motifs in Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- suggests that it may possess therapeutic properties worthy of further investigation.
One of the most promising areas of research involving Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- is its application as an intermediate in the synthesis of more complex molecules. Researchers have utilized this compound to develop new heterocyclic structures, which are known to exhibit a wide range of biological activities. The biphenyl ring provides a stable core around which various functional groups can be introduced, allowing for the creation of tailored compounds with specific pharmacological effects.
The synthesis of Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- has been optimized through multiple pathways, each offering distinct advantages in terms of yield and purity. One common approach involves the Friedel-Crafts acylation followed by nucleophilic substitution at the aromatic ring. This method leverages the reactivity of the biphenyl system to introduce the phenoxy group efficiently. Recent improvements in catalytic systems have further enhanced the scalability and sustainability of these synthetic routes.
In addition to its synthetic utility, Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- has been investigated for its potential role in materials science. The unique electronic properties of this molecule make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The ability to fine-tune the electronic characteristics through structural modifications offers exciting possibilities for developing next-generation electronic devices.
The biological activity of Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- has also been explored through both in vitro and in vivo studies. Initial screenings have indicated that certain derivatives exhibit moderate activity against various biological targets. These findings have prompted further research into optimizing the structure for enhanced potency and selectivity. The combination of computational modeling with experimental validation has been instrumental in guiding these efforts.
The future prospects for Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- are vast and multifaceted. As our understanding of molecular interactions continues to grow, so does the potential for discovering new applications. Whether it serves as a key intermediate in drug development or finds utility in advanced materials science, this compound is poised to make significant contributions to multiple scientific disciplines.
In conclusion, Ethanone, 1-[1,1'-biphenyl]-4-yl-2-phenoxy- (CAS No. 29263-70-5) represents a fascinating molecule with broad implications across chemistry and pharmaceutical research. Its unique structure and versatile reactivity make it a valuable tool for scientists working on complex synthetic challenges and innovative drug design. As research progresses,the full potential of this compound is expected to be realized,leading to groundbreaking advancements in science and technology.
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